1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound characterized by a benzene ring substituted with various functional groups, including chloro, fluoro, methoxy, and nitro groups. It is classified as a halogenated aromatic compound and is notable for its utility in organic synthesis and as a building block for more complex molecules. The molecular formula of this compound is , with a molecular weight of approximately 205.57 g/mol.
The synthesis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene can be achieved through several methods, typically involving multi-step procedures starting from simpler precursors. A common synthetic route includes:
Each step requires specific reaction conditions to optimize yields and purity, often utilizing catalysts and controlling temperature and pressure to enhance efficiency .
The molecular structure of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene can be represented using various notations:
C1=CC(=C(C=C1[N+](=O)[O-])F)OC
CRONHBXGPYQWHX-UHFFFAOYSA-N
The compound exhibits a planar structure due to the conjugation within the benzene ring, which stabilizes the molecule through resonance. The presence of electron-withdrawing groups such as the nitro and fluoro groups influences its electronic properties, making it reactive in various chemical transformations .
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene participates in several types of chemical reactions:
The mechanism by which 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene exerts its effects primarily involves interactions with biological targets such as enzymes and receptors. The electron-withdrawing nature of the nitro and fluoro groups enhances its reactivity, allowing it to modulate enzyme activity or receptor function. This modulation can lead to various biological effects, including inhibition or activation depending on the target .
Relevant data indicates that this compound possesses high gastrointestinal absorption potential, making it significant for biological applications .
1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene has several scientific uses:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2